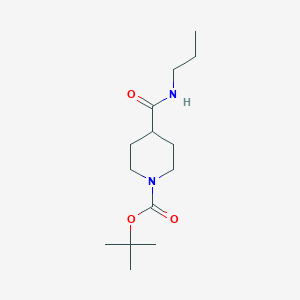
Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its biological activity. The tert-butyl group is a common protecting group used in organic synthesis, and the propylcarbamoyl moiety suggests potential biological activity or use as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step organic reactions starting from commercially available piperidin-4-ylmethanol or similar compounds. For example, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was achieved through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Similarly, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process . These methods demonstrate the versatility of tert-butyl piperidine-1-carboxylate derivatives in synthetic organic chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been elucidated using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, LCMS, and single-crystal X-ray diffraction analysis . For instance, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined to crystallize in the monoclinic system with specific unit cell parameters . These studies provide detailed insights into the conformation and geometry of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives are versatile intermediates that can undergo various chemical reactions. For example, they can participate in condensation reactions , amination , and nucleophilic addition . These reactions are often used to introduce additional functional groups or to construct more complex molecules with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of different substituents on the piperidine ring can affect properties such as solubility, melting point, and reactivity. The biological evaluation of these compounds has shown varying degrees of antibacterial, antifungal, and anthelmintic activities . Additionally, computational studies like DFT calculations, Hirshfeld surface analysis, and vibrational analysis provide further insights into the electronic structure and potential reactivity of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates
- Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is a crucial intermediate in synthesizing various biologically active compounds. For instance, it's used in the synthesis of crizotinib, an anticancer drug, via tert-butyl-4-hydroxypiperdine-1-carboxylate (D. Kong et al., 2016). Similarly, it acts as a key intermediate for Vandetanib, another anticancer drug, synthesized through steps including acylation and sulfonation (Min Wang et al., 2015).
Use in Anticancer Drug Development
- This compound has been utilized as an intermediate for small molecule anticancer drugs. A synthesis method yielding tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important compound for anticancer drugs, has been developed, showing its relevance in cancer therapeutics (Binliang Zhang et al., 2018).
Application in Synthesis of Piperidine Derivatives
- This compound is used in synthesizing diverse piperidine derivatives, which are valuable in pharmaceuticals. For example, its reaction with BuLi led to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, important synthons for creating various piperidine derivatives (A. I. Moskalenko & V. Boev, 2014).
Antibacterial and Antifungal Applications
- Derivatives of N-Boc piperazine, synthesized from this compound, have been studied for their antibacterial and antifungal activities. These compounds have shown moderate activity against various microorganisms (B. Kulkarni et al., 2016).
Contribution to Crystallography
- The compound has been studied for its molecular packing and crystal structure, contributing to the field of crystallography. X-ray studies have revealed interesting structural properties of its derivatives (C. Didierjean et al., 2004).
Corrosion Inhibition
- Novel heterocyclic compounds derived from this compound have been researched for their potential in corrosion inhibition, particularly for carbon steel in corrosive environments (B. Praveen et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have been used as intermediates in the manufacture of fentanyl and its derivatives , suggesting that it may interact with opioid receptors or related targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate are not mentioned in the sources I found, similar compounds have been used in the development of PROTACs (Proteolysis-Targeting Chimeras), a new class of drugs that target proteins for degradation . This suggests potential future directions in drug development and medicinal chemistry .
Eigenschaften
IUPAC Name |
tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-5-8-15-12(17)11-6-9-16(10-7-11)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANKZWSJMOYLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B2527358.png)
![N-[4-(4-Fluorophenyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2527359.png)
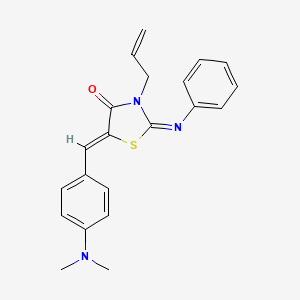
![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

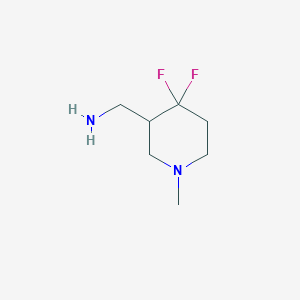
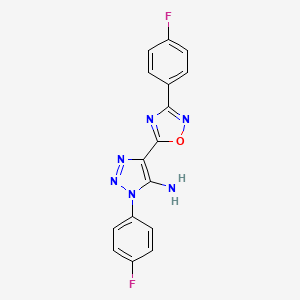
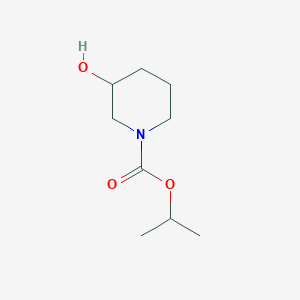

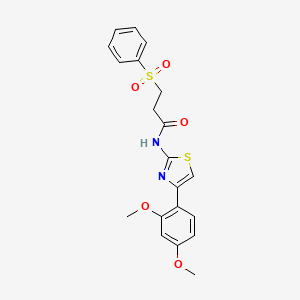
![3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527376.png)
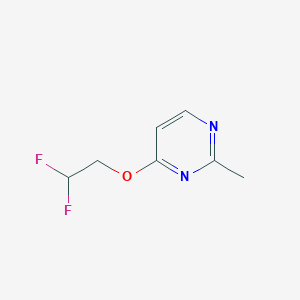
![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)
